molecular formula C8H8N2 B1208307 1-Aminoindole CAS No. 53406-38-5

1-Aminoindole

Cat. No. B1208307
Key on ui cas rn: 53406-38-5
M. Wt: 132.16 g/mol
InChI Key: VUSYGSNEEYEGGX-UHFFFAOYSA-N
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Patent
US07112682B2

Procedure details

Step 1 —Preparation of HOSA/indole solution: A 50-gal glass lined steel reactor is charged with 120.2 kg (116.3 L) NMP under nitrogen purge and slight exhaust, while the reactor temperature is maintained at 19–23° C. With agitation (ca. 130 rpm), charge 33.8 kg (32.8 kg corrected for 97% purity) HOSA in three portions (ca. 15.8 kg, 9.0 kg and 9.0 kg) through the manhole ca. 15–30 min apart. Expect an initial exotherm of 10–15° C. temperature rise. Circulate chilled water through the jacket or use gentle jacket heating to maintain a pot temperature of 20–35° C. (preferably 30–35° C. to facilitate dissolution). Expect dissolution after 1–2 h agitation. Cool the contents of the reactor to a temperature of about 20° C. (10–25° C.) and charge 15.8 kg (15.6 kg corrected for 99% purity) indole through the manhole. After dissolution (several minutes), cool the contents of the reactor to a temperature of about 0–5° C. (−5 to 15° C.), reduce agitation to about 50 rpm and then maintain a temperature at around 0–5° C. (−5 to 15° C.) for the remainder of the process. Step 2—Preparation of the potassium tert-butoxide solution: A 50-gal glass-lined steel reactor equipped with an empty condenser line is charged with 122.6 kg (118.7) NMP under nitrogen purge and slight exhaust, while maintaining the reactor temperature around 17–19° C. (15–22° C.). Charge 67.0 kg (63.7 kg corrected for 95% purity) potassium tert-butoxide (KOtBu) through the manhole at agitation ca. 150 rpm (100–200 rpm). Observe slight exotherm to 20–25° C. Cool if necessary to keep temperature below 25° C. After dissolution is attained (within 15–60 min), stir at about 50 rpm and at a temperature of about 17–25° C. for the remainder of the process. Step 3—Amination: A 150-gal glass-lined steel reactor is charged with 47.0 kg (45.5 L) NMP under nitrogen purge and slight exhaust, and cool to 10–22° C. with agitation at about 180 rpm. Charge an initial amount of about 0.05 equiv of KOtBu solution from step 2 (6.7 mole, total 2.2 kg of the solution). Then simultaneously pump the two solutions prepared above in steps 1 and 2 at the following rates: HOSA/indole solution from step 1 at a rate of 0.8 L/min=0.9 kg/min for 187.4 min total time; and KOtBu solution from step 2 at a rate of 1.0 L/min=1.0 kg/min for 187.4 min total time through sparging tubes (⅜-in o.d. 304 SS tubing) inserted in nozzles at opposite sides of the reactor head (about 180 degrees apart) while maintaining good agitation (>180 rpm) and maintaining the reaction temperature at about 15–30° C., preferably 24–30° C., using chilled water cooling. Monitor the progress of the reaction by withdrawing samples of the reaction mixture for HPLC assay, as further detailed below, at 0.5 equiv. intervals of HOSA charged (every 43 min, 35 sec during the simultaneous reagent feeds). Continue the simultaneous proportional feed until all of the reagents (133.5 mole scale) have been charged and the amination is judged complete as evidenced by HPLC assay. Rinse both of the reactors from steps 1 and 2 with L NMP each and pump the rinse to the 150-gal reactor in this step. The batch from this step is then used, as is, for the next step in the preparation of N-propylidene-1H-indol-1-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
2.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
116.3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC([O-])(C)C.[K+].C[N:17]1C(=O)CCC1>>[N:1]1([NH2:17])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
solution
Quantity
2.2 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Four
Name
Quantity
116.3 L
Type
reactant
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stir at about 50 rpm and at a temperature of about 17–25° C. for the remainder of the process
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
slight exhaust, while the reactor temperature is maintained at 19–23° C
ADDITION
Type
ADDITION
Details
With agitation (ca. 130 rpm), charge 33.8 kg (32.8 kg corrected for 97% purity) HOSA in three portions (ca. 15.8 kg, 9.0 kg and 9.0 kg) through the manhole ca. 15–30 min apart
CUSTOM
Type
CUSTOM
Details
exotherm of 10–15° C. temperature rise
TEMPERATURE
Type
TEMPERATURE
Details
Circulate chilled water through the jacket or use gentle jacket
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pot temperature of 20–35° C. (preferably 30–35° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolution)
DISSOLUTION
Type
DISSOLUTION
Details
dissolution after 1–2 h agitation
ADDITION
Type
ADDITION
Details
charge 15.8 kg (15.6 kg corrected for 99% purity) indole through the manhole
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution (several minutes)
TEMPERATURE
Type
TEMPERATURE
Details
cool the contents of the reactor to a temperature of about 0–5° C. (−5 to 15° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintain a temperature at around 0–5° C. (−5 to 15° C.) for the remainder of the process
CUSTOM
Type
CUSTOM
Details
Step 2—Preparation of the potassium tert-butoxide solution: A 50-gal glass-lined steel reactor equipped with an empty condenser line
ADDITION
Type
ADDITION
Details
is charged with 122.6 kg (118.7) NMP under nitrogen
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
slight exhaust, while maintaining the reactor temperature around 17–19° C. (15–22° C.)
ADDITION
Type
ADDITION
Details
Charge 67.0 kg (63.7 kg corrected for 95% purity) potassium tert-butoxide (KOtBu) through the manhole at agitation ca. 150 rpm (100–200 rpm)
CUSTOM
Type
CUSTOM
Details
to 20–25° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool if necessary
CUSTOM
Type
CUSTOM
Details
temperature below 25° C
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution
CUSTOM
Type
CUSTOM
Details
(within 15–60 min)
ADDITION
Type
ADDITION
Details
Step 3—Amination: A 150-gal glass-lined steel reactor is charged with 47.0 kg (45.5 L) NMP under nitrogen
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
slight exhaust, and cool to 10–22° C. with agitation at about 180 rpm
CUSTOM
Type
CUSTOM
Details
prepared above in steps 1 and 2 at the following rates
CUSTOM
Type
CUSTOM
Details
and KOtBu solution from step 2 at a rate of 1.0 L/min=1.0 kg/min for 187.4 min total time through sparging tubes (⅜-in o.d. 304 SS tubing)
Duration
187.4 min
CUSTOM
Type
CUSTOM
Details
about 180 degrees
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining good agitation (>180 rpm)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at about 15–30° C.
TEMPERATURE
Type
TEMPERATURE
Details
preferably 24–30° C., using chilled water cooling
CUSTOM
Type
CUSTOM
Details
Monitor the progress of the reaction
CUSTOM
Type
CUSTOM
Details
by withdrawing samples of the reaction mixture for HPLC assay
ADDITION
Type
ADDITION
Details
as further detailed below, at 0.5 equiv. intervals of HOSA charged (every 43 min, 35 sec during the simultaneous reagent
Duration
35 s
ADDITION
Type
ADDITION
Details
Continue the simultaneous proportional feed until all of the reagents (133.5 mole scale) have been charged
WASH
Type
WASH
Details
Rinse both of the reactors from steps 1 and 2 with L NMP each and
WASH
Type
WASH
Details
rinse to the 150-gal reactor in this step
CUSTOM
Type
CUSTOM
Details
as is, for the next step in the preparation of N-propylidene-1H-indol-1-amine

Outcomes

Product
Name
Type
Smiles
N1(C=CC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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